Acid Strength Advantage Over Non-Fluorinated Analogs
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one (HPMTFP) exhibits a pKa of 2.7, making it a substantially stronger acid than its closest structural analogs: 1-phenyl-3-methyl-4-acetylpyrazolone (HPMAP, pKa 3.8) and 1-phenyl-3-methyl-4-benzoylpyrazolone (HPMBP, pKa 4.2) [1]. This difference of approximately 1.1 and 1.5 pKa units, respectively, translates to HPMTFP being approximately 10 to 30 times more acidic, which directly enables quantitative metal-ion extraction from more strongly acidic aqueous phases where HPMAP and HPMBP would remain largely protonated and ineffective [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.7 (HPMTFP) |
| Comparator Or Baseline | HPMAP pKa = 3.8; HPMBP pKa = 4.2 |
| Quantified Difference | ΔpKa ≈ 1.1 (vs HPMAP); ΔpKa ≈ 1.5 (vs HPMBP); corresponding to ~10–30× greater acidity |
| Conditions | Determined in aqueous solution; values reported within the context of synergistic uranyl ion extraction studies at 30 °C using chloroform as diluent and dicyclohexano-18-crown-6 as synergist. |
Why This Matters
For procurement decisions, this measurable acidity advantage means HPMTFP is the only 4-acylpyrazolone in this set capable of efficient extraction under strongly acidic conditions (e.g., nuclear fuel reprocessing streams), directly dictating process feasibility.
- [1] Mundra, S., Pai, S. A., & Subramanian, M. S. (1987). Synergistic extraction of uranyl ion with acylpyrazolones and dicyclohexano-18-crown-6. Journal of Radioanalytical and Nuclear Chemistry, 116, 203–211. View Source
